molecular formula C10H12O5S2 B2562544 Phenyl 1,1-dioxothiolane-3-sulfonate CAS No. 17153-56-9

Phenyl 1,1-dioxothiolane-3-sulfonate

Cat. No. B2562544
CAS RN: 17153-56-9
M. Wt: 276.32
InChI Key: VFMYLFYEULSFGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenyl 1,1-dioxothiolane-3-sulfonate can be synthesized through various methods. One common approach involves the reaction of carbonyl compounds (such as aldehydes or ketones) with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The resulting 1,3-dioxanes or 1,3-dioxolanes are stable cyclic acetals . Further optimization of synthetic routes and conditions may lead to improved yields and selectivity.


Chemical Reactions Analysis

  • Inhibition of NLRP3 Inflammasome : Recent research suggests that phenyl 1,1-dioxothiolane-3-sulfonate analogs exhibit inhibitory activity against the NLRP3 inflammasome .

Physical And Chemical Properties Analysis

  • Stability : Phenyl 1,1-dioxothiolane-3-sulfonate is stable under certain pH conditions and temperatures .

Mechanism of Action

The precise mechanism of action for phenyl 1,1-dioxothiolane-3-sulfonate remains an area of ongoing investigation. Its potential role as an NLRP3 inflammasome inhibitor suggests interference with the inflammatory response, making it a valuable pharmacological probe or potential drug candidate .

properties

IUPAC Name

phenyl 1,1-dioxothiolane-3-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S2/c11-16(12)7-6-10(8-16)17(13,14)15-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMYLFYEULSFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17153-56-9
Record name PHENYL 3-SULFOLANESULFONATE
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